molecular formula C8H10Cl2N4 B8005372 5-(Pyridin-4-YL)-1H-pyrazol-3-amine dihydrochloride

5-(Pyridin-4-YL)-1H-pyrazol-3-amine dihydrochloride

Cat. No.: B8005372
M. Wt: 233.09 g/mol
InChI Key: JOQKZRXTVJKVFT-UHFFFAOYSA-N
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Description

5-(Pyridin-4-YL)-1H-pyrazol-3-amine dihydrochloride is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-YL)-1H-pyrazol-3-amine dihydrochloride typically involves the reaction of pyridine derivatives with pyrazole intermediates. One common method involves the reaction of 4-bromoacetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of phase transfer catalysis and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-YL)-1H-pyrazol-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-(Pyridin-4-YL)-1H-pyrazol-3-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-YL)-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and pyrazole derivatives, such as:

Uniqueness

What sets 5-(Pyridin-4-YL)-1H-pyrazol-3-amine dihydrochloride apart is its unique combination of pyridine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-pyridin-4-yl-1H-pyrazol-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.2ClH/c9-8-5-7(11-12-8)6-1-3-10-4-2-6;;/h1-5H,(H3,9,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQKZRXTVJKVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=NN2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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